An In-depth Technical Guide to Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone and its Analogs
An In-depth Technical Guide to Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone, a synthetic cannabinoid of the aminoalkylindole class. While specific data for this exact molecule is not extensively available in public literature, its structure is closely related to the well-characterized synthetic cannabinoid JWH-018 (naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone).[1][2][3] This guide will leverage data from JWH-018 and other relevant analogs to provide a detailed understanding of the chemical structure, expected physical properties, and methodologies for synthesis and analysis. The primary structural difference lies in the substitution at the indole nitrogen, where a branched pentan-3-yl group is present instead of a linear pentyl chain. This seemingly minor alteration can have significant implications for the molecule's pharmacological and toxicological profile.
Chemical Structure and Nomenclature
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone is a complex organic molecule comprised of three key structural motifs: a naphthalene ring system, an indole core, and a pentan-3-yl group, all connected by a ketone linker.
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Naphthalene Moiety: A bicyclic aromatic hydrocarbon that is crucial for the compound's interaction with cannabinoid receptors.
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Indole Core: A bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring serves as a scaffold for the other functional groups.
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Pentan-3-yl Group: A branched five-carbon alkyl chain attached to the nitrogen atom of the indole ring. The nature of this alkyl group influences the compound's lipophilicity and binding affinity to cannabinoid receptors.
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Methanone Linker: A ketone functional group that connects the naphthalene ring to the 3-position of the indole core.
The systematic IUPAC name for this compound is (1-(pentan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.
Caption: Chemical structure of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone.
Predicted Physical and Chemical Properties
The physical and chemical properties of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone are expected to be very similar to its close analog, JWH-018. The introduction of a branched alkyl chain may slightly alter properties such as melting point and solubility.
| Property | Predicted Value (based on JWH-018) | Reference |
| Molecular Formula | C24H25NO | [4] |
| Molecular Weight | 355.47 g/mol | [4] |
| Appearance | Likely a crystalline solid or powder | [5] |
| Melting Point | Not determined, but expected to be similar to related compounds | |
| Boiling Point | Not determined | |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMF, and DMSO.[6] Insoluble in water. | [6] |
| UV max | 214, 247, 305 nm (in ethanol) | [6] |
Synthesis Methodology
The synthesis of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone can be achieved through a Friedel-Crafts acylation reaction, a common method for synthesizing aryl ketones. The general procedure involves the acylation of 1-(pentan-3-yl)-1H-indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis
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Preparation of 1-(pentan-3-yl)-1H-indole:
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To a solution of indole in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride to deprotonate the indole nitrogen.
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Slowly add 3-bromopentane to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
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Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.
-
-
Friedel-Crafts Acylation:
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Dissolve the synthesized 1-(pentan-3-yl)-1H-indole in a dry, non-polar solvent like dichloromethane.
-
Add a Lewis acid catalyst, such as aluminum chloride, to the solution.
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Slowly add a solution of 1-naphthoyl chloride in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).
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Allow the reaction to proceed at room temperature until completion.
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Quench the reaction carefully with ice-water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by recrystallization or column chromatography.
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Caption: General synthesis workflow for the target compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The spectra are expected to show characteristic peaks for the aromatic protons of the naphthalene and indole rings, as well as the aliphatic protons of the pentan-3-yl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of the compound.[7] Fragmentation patterns observed in MS/MS can provide further structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ketone and the aromatic C-H stretches.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is a powerful tool for assessing the purity of the compound and for quantitative analysis.[8]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of the compound, particularly in complex matrices.[7]
Experimental Protocol: Analytical Characterization
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Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) for NMR analysis. For MS and chromatography, prepare dilute solutions in an appropriate solvent like methanol or acetonitrile.
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NMR Analysis: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.
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MS Analysis: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer.
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Chromatographic Analysis: Inject the sample onto an appropriate HPLC or GC column and analyze using a suitable gradient and detection method.
Pharmacological and Toxicological Considerations
Synthetic cannabinoids like naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone are known to be agonists of the cannabinoid receptors CB1 and CB2.[9][10] The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly located in the immune system. The affinity and efficacy of this specific compound for these receptors have not been reported, but it is expected to exhibit cannabimimetic activity.
The branched pentan-3-yl chain may influence the compound's metabolic profile compared to its linear pentyl analog, JWH-018. Metabolism of synthetic cannabinoids can lead to the formation of active metabolites, which may have different potencies and durations of action.[11] Further research is needed to fully understand the pharmacology and toxicology of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, predicted properties, and analytical methodologies for naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone, based on data from its close structural analog, JWH-018. The provided synthesis and characterization protocols offer a solid foundation for researchers and scientists working with this and related compounds. As with any novel psychoactive substance, a thorough understanding of its chemical and pharmacological properties is crucial for safe handling and for advancing research in the field of drug development and toxicology.
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